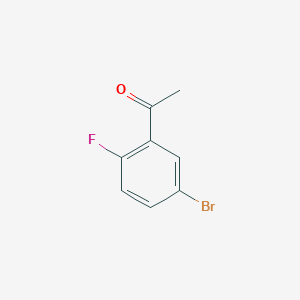

1-(5-Bromo-2-fluorophenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(5-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRQIHIOKXQSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626858 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198477-89-3 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198477-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromo-2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and safety information for 1-(5-Bromo-2-fluorophenyl)ethanone. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3]

Chemical and Physical Properties

This compound is a halogenated aromatic ketone.[4] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Source(s) |

| CAS Number | 198477-89-3 | [1][5][6] |

| Molecular Formula | C8H6BrFO | [2][3][5] |

| Molecular Weight | 217.04 g/mol | [2][3][5] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 251 °C | [1][5] |

| Density | 1.535 g/cm³ | [1] |

| Flash Point | 106 °C | [1] |

| Physical Form | White to orange to green solid, pale yellow solid, or orange oil.[2][3] | |

| Solubility | Slightly soluble in water.[2][3][7] | |

| Storage | Sealed in a dry environment at room temperature.[1][8] | |

| Purity | Typically ≥98% | [5][8] |

| InChI Key | XNRQIHIOKXQSPG-UHFFFAOYSA-N | [3][8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table details its proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) data.

| Spectrum Type | Details | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃): δ 7.98 (dd, J = 6.4, 2.6 Hz, 1H), 7.61 (ddd, J = 8.7, 4.3, 2.6 Hz, 1H), 7.05 (dd, J = 10.4, 8.7 Hz, 1H), 2.64 (d, J = 4.9 Hz, 3H). | [2][3] |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.99 (dd, J = 6.4, 2.8 Hz, 1H), 7.63–7.59 (m, 1H), 7.05 (dd, J = 10.0, 10.0 Hz, 1H), 2.64 (d, J = 5.0 Hz, 3H). | [10] |

| Mass Spec. (ESI-MS) | m/z 217 [M+H]⁺ | [2][3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the Grignard reaction of a substituted benzamide (B126) with a methyl magnesium halide. The following protocols are derived from patented and documented procedures.

Protocol 1: Synthesis from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

This is a common and high-yield method for producing the target compound.

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (106 g, 404 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (1.7 L) is prepared in a dry flask under a nitrogen atmosphere.[2][3]

-

A 3.0 M solution of methylmagnesium bromide in ether (270 mL, 808 mmol) is added slowly to the cooled solution.[2][3]

-

The reaction mixture is stirred at 0 °C for 6.5 hours.[2][3]

-

After the reaction is complete, the solution is carefully poured into 2N hydrochloric acid (1 L) and allowed to warm to room temperature.[2]

-

The product is extracted with ethyl acetate (2 x 1 L).[2][3]

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (500 mL) and brine (500 mL).[2][3]

-

The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product as an orange oil (85.2 g, 97% yield).[2][3]

Protocol 2: Alternative Synthesis and Purification

This protocol provides an alternative work-up and includes purification details.

Methodology:

-

A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (3.73 g, 14.2 mmol) in tetrahydrofuran (24 mL) is treated dropwise with a 3 M solution of methyl magnesium chloride in THF (5.69 mL, 17 mmol) at a temperature between 12–16 °C.[2]

-

After the addition is complete, the reaction mixture is heated to reflux.[2]

-

Upon completion, the reaction is quenched with a saturated ammonium (B1175870) chloride solution (25 mL) under ice cooling.[2]

-

The mixture is diluted with ethyl acetate (50 mL), and the aqueous layer is separated and re-extracted with an additional 50 mL of ethyl acetate.[2]

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: heptane/ethyl acetate = 4:1) to afford this compound as a pale yellow solid (2.6 g, 84% yield).[2]

Reactivity and Applications in Drug Development

This compound serves as a key building block in medicinal chemistry, primarily as an intermediate for the synthesis of more complex pharmaceutical agents.[1][2][3] The presence of the bromine and fluorine atoms, along with the ketone functional group, provides multiple reactive sites for further chemical modifications.

Caption: Role as a pharmaceutical intermediate.

The bromo- and fluoro-substituents can be utilized in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The ketone group can be involved in reactions such as reductions, aldol condensations, or the formation of imines and other derivatives, making this compound a versatile starting material in drug discovery pipelines.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. The available safety data is summarized below.

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [8][11] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [8][11] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. | [11][12] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [11][12] |

| Handling | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. | [11][12][13] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. | [11][12][13] |

References

- 1. This compound CAS#: 198477-89-3 [amp.chemicalbook.com]

- 2. This compound | 198477-89-3 [chemicalbook.com]

- 3. This compound CAS#: 198477-89-3 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 198477-89-3 | this compound - Moldb [moldb.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound CAS 198447-89-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 8. This compound | 198477-89-3 [sigmaaldrich.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. kishida.co.jp [kishida.co.jp]

- 13. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(5-Bromo-2-fluorophenyl)ethanone

This technical guide provides comprehensive information on the chemical and physical properties of this compound, a key intermediate in pharmaceutical synthesis. This document outlines its molecular characteristics, provides a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.

Core Compound Data

This compound is a substituted aromatic ketone. Its chemical structure and properties make it a valuable building block in the synthesis of more complex pharmaceutical agents.

| Property | Value |

| Molecular Formula | C8H6BrFO[1][2][3][4] |

| Molecular Weight | 217.04 g/mol [1][2][3] |

| CAS Number | 198477-89-3[1][2][3] |

| Melting Point | 42 °C[3] |

| Boiling Point | 251 °C[3][4] |

| Density | 1.535 g/cm³[4] |

| Flash Point | 106 °C[4] |

| Appearance | Pale yellow solid[1][3] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide.

Materials:

-

5-bromo-2-fluoro-N-methoxy-N-methylbenzamide

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Methylmagnesium bromide (3.0 M solution in ether)

-

2N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: To a stirred solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (106 g, 404 mmol) in anhydrous tetrahydrofuran (1.7 L), establish an inert atmosphere using nitrogen gas.[3]

-

Grignard Addition: Cool the reaction mixture to 0 °C. Slowly add a 3.0 M ether solution of methylmagnesium bromide (270 mL, 808 mmol) to the cooled solution.[3]

-

Reaction Progression: Maintain the reaction temperature at 0 °C and continue stirring for 6.5 hours after the addition is complete.[3]

-

Quenching: After the reaction is complete, slowly pour the reaction solution into 2N hydrochloric acid (1 L) and allow it to gradually warm to room temperature.[3]

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 1 L).[3]

-

Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate (500 mL) and brine (500 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.[3]

-

Purification: The crude product, obtained as an orange oil (85.2 g, 97% yield), can be further purified if necessary.[3] The product can be confirmed by 1H NMR and ESI MS.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Bromo-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-Bromo-2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] This document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound. Spectroscopic data from Nuclear Magnetic Resonance (NMR), and predicted data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are presented and analyzed. Detailed synthesis protocols are also provided. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound (Figure 1) is an organic compound with the chemical formula C₈H₆BrFO. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The presence of a bromine atom, a fluorine atom, and a ketone functional group makes it a versatile intermediate for a variety of chemical transformations. Accurate confirmation of its structure is paramount for its application in multi-step syntheses. This guide outlines the methodologies and data interpretation involved in the complete structure elucidation of this compound.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 198477-89-3 | [1] |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| Appearance | Off-white to gray solid | [2] |

| InChIKey | XNRQIHIOKXQSPG-UHFFFAOYSA-N | [1] |

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. Two common methods are detailed below.

Method 1: Grignard Reaction with a Weinreb Amide

This method involves the reaction of a methylmagnesium halide with 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (a Weinreb amide).

Experimental Protocol:

-

To a stirred solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, slowly add a solution of methylmagnesium bromide in diethyl ether at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for several hours.

-

Upon reaction completion, quench the reaction by slowly pouring the mixture into a cold solution of 2N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Method 2: One-pot Synthesis from 4-Bromo-1-fluorobenzene

This procedure involves a one-pot reaction starting from 4-bromo-1-fluorobenzene.

Experimental Protocol:

-

Cool a solution of diisopropylamine (B44863) in anhydrous THF to -78 °C.

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution.

-

After stirring for a short period, add 4-bromo-1-fluorobenzene dropwise, maintaining a temperature below -60 °C.

-

Stir the mixture for approximately 2.5 hours at -70 °C.

-

Add ethyl difluoroacetate (B1230586) to the reaction mixture.

-

Allow the mixture to warm to -40 °C and then quench by pouring it into a 1M HCl solution.

-

Extract the mixture with ligroine, dry the organic layer with magnesium sulfate, and concentrate.

-

Purify the resulting product by column chromatography.

Structure Elucidation

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The general workflow for structure elucidation is depicted in Figure 2.

Caption: General workflow for the structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The experimental ¹H NMR data for this compound is summarized in Table 2.[3]

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.99 | dd | 6.4, 2.8 | 1H | Ar-H |

| 7.63–7.59 | m | - | 1H | Ar-H |

| 7.05 | dd | 10.0, 10.0 | 1H | Ar-H |

| 2.64 | d | 5.0 | 3H | -COCH₃ |

The spectrum shows three distinct signals in the aromatic region, consistent with a trisubstituted benzene (B151609) ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The signal at 2.64 ppm, integrating to three protons, is characteristic of a methyl group adjacent to a carbonyl group. The doublet splitting of this methyl group is due to coupling with the fluorine atom on the aromatic ring.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The experimental ¹³C NMR data is presented in Table 3.[3]

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 194.1 (d, J = 3.9 Hz) | C=O |

| 161.4 (d, J = 254.9 Hz) | C-F |

| 136.2 (d, J = 8.7 Hz) | Ar-C |

| 131.8 (d, J = 4.1 Hz) | Ar-C |

| 125.8 (d, J = 24.9 Hz) | Ar-C |

| 117.0 (d, J = 9.8 Hz) | Ar-C |

| 116.8 (d, J = 2.9 Hz) | Ar-C-Br |

| 31.6 (d, J = 4.9 Hz) | -CH₃ |

The ¹³C NMR spectrum shows eight distinct carbon signals, which is consistent with the proposed structure. The signal at 194.1 ppm is characteristic of a carbonyl carbon. The large coupling constant (J = 254.9 Hz) for the signal at 161.4 ppm is indicative of a carbon directly bonded to a fluorine atom. The remaining aromatic carbon signals and the methyl carbon signal are also consistent with the structure of this compound.

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (aliphatic) | Stretching |

| ~1680 | C=O (ketone) | Stretching |

| ~1600, ~1475 | C=C (aromatic) | Stretching |

| ~1250 | C-F | Stretching |

| ~1050 | C-Br | Stretching |

The most prominent peak is expected to be the strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ketone.

Mass Spectrometry (MS) (Predicted)

Experimental mass spectrometry data is not available in the reviewed literature. However, the expected fragmentation pattern can be predicted based on the structure (Figure 3). The molecular ion peak [M]⁺ would be observed at m/z 216 and an [M+2]⁺ peak of similar intensity at m/z 218, which is characteristic of a compound containing one bromine atom.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Key expected fragments would include the loss of a methyl radical (•CH₃) to give a fragment at m/z 201/203, and the loss of an acetyl radical (•COCH₃) resulting in a fragment at m/z 173/175, corresponding to the bromofluorobenzene cation.

Conclusion

The structure of this compound has been unequivocally confirmed through the comprehensive analysis of its spectroscopic data. The ¹H and ¹³C NMR data are in complete agreement with the proposed structure. While experimental IR and MS data were not available, theoretical predictions of the key spectral features further support the structural assignment. The detailed synthesis protocols provided in this guide offer reliable methods for the preparation of this important pharmaceutical intermediate. This document serves as a thorough resource for scientists and researchers, facilitating a deeper understanding of the characterization of this compound.

References

1-(5-Bromo-2-fluorophenyl)ethanone solubility in organic solvents

An In-depth Technical Guide on the Solubility of 1-(5-Bromo-2-fluorophenyl)ethanone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated acetophenone (B1666503) derivative with the chemical formula C₈H₆BrFO.[1] As a chemical intermediate, it serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of bromo, fluoro, and carbonyl functional groups makes it a versatile reagent for various organic reactions, including nucleophilic additions and cross-coupling reactions.[3]

Understanding the solubility of this compound is paramount for its practical application in synthesis, formulation, and biological screening. Solubility data dictates the choice of appropriate solvent systems for reactions, purification processes like crystallization, and the preparation of stock solutions for assays. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and relevant chemical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for predicting its behavior in different solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 198477-89-3 | [4][5] |

| Molecular Formula | C₈H₆BrFO | [1][6] |

| Molecular Weight | 217.04 g/mol | [6][7] |

| Appearance | White to pale yellow solid | [2][8] |

| Melting Point | 40-44 °C | [8] |

| Boiling Point | 251 °C | [9][10] |

| Density | 1.535 g/cm³ | [9][10] |

| Flash Point | 106 °C | [9][10] |

Solubility Profile

The solubility of a compound is influenced by its polarity, molecular size, and the nature of the solvent. The principle of "like dissolves like" provides a foundational guideline for predicting solubility. This compound possesses a polar carbonyl group and a larger, more non-polar bromo-fluorophenyl ring, suggesting it will exhibit varied solubility across different organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain. However, some key data points are available:

| Solvent | Temperature | Solubility | Method | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (921.49 mM) | Requires sonication | [4] |

| Water | Not Specified | Slightly soluble | Not Specified | [2][9][10][11] |

The high solubility in DMSO, a polar aprotic solvent, is noteworthy and is a primary reason for its common use in preparing stock solutions for biological screening.[4] Its slight solubility in water is expected, given the predominantly non-polar character of the substituted benzene (B151609) ring.[2][11]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[12]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the mixture at a constant temperature using a shaker or rotator. This process can take several hours to days to ensure the solution has reached equilibrium.[13] For consistent results, a constant temperature bath is recommended.

-

Phase Separation : Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical to avoid aspirating any solid particles. Filtering the supernatant through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification : Determine the concentration of the solute in the collected supernatant. This can be achieved through various analytical techniques:

-

Gravimetric Analysis : Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.

-

Spectroscopic Analysis : If the compound has a chromophore, UV-Vis spectroscopy can be used to determine the concentration by comparing its absorbance to a standard curve.

-

Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining concentration.

-

-

Calculation : Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Potential Biological Relevance

Synthetic Pathway

This compound is typically synthesized from a substituted benzamide (B126) precursor. A common method involves the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with a Grignard reagent like methyl magnesium chloride or methylmagnesium bromide in a solvent such as tetrahydrofuran (B95107) (THF).[1][2][9]

Caption: Common synthetic route for the target compound.

Potential Biological Activity and Related Signaling Pathways

While this compound itself is primarily documented as a synthetic intermediate, structurally similar compounds have demonstrated significant biological activity. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) , an analogue isolated from seahorses, has been shown to suppress pro-inflammatory responses in microglia.[14] This suppression is achieved by blocking key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14]

This suggests that derivatives of the bromo-phenyl ethanone (B97240) scaffold could be explored as potential anti-inflammatory agents. The diagram below illustrates the signaling cascade inhibited by this structural analogue.

Caption: Inflammatory pathways blocked by a structural analogue.[14]

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. While quantitative solubility data is currently limited to high solubility in DMSO and slight solubility in water, its molecular structure suggests moderate solubility in a range of common organic solvents. This guide provides standardized experimental protocols, such as the shake-flask method, to enable researchers to generate the specific data required for their applications. The established synthetic routes and the potential biological relevance, inferred from structurally related compounds, underscore the importance of this molecule in the fields of medicinal chemistry and drug development. Further systematic studies to quantify its solubility in a broader array of organic solvents would be highly beneficial to the scientific community.

References

- 1. This compound | 198477-89-3 [chemicalbook.com]

- 2. This compound CAS#: 198477-89-3 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 198477-89-3 [sigmaaldrich.com]

- 6. 1-(5-Bromo-2-fluorophenyl)-1-ethanone | 198477-89-3 [sigmaaldrich.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound CAS#: 198477-89-3 [amp.chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound CAS 198447-89-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(5-Bromo-2-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 1-(5-Bromo-2-fluorophenyl)ethanone. This compound is of interest to the pharmaceutical and chemical research sectors. This document details its characteristic spectroscopic data, outlines relevant experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.99 | dd | 6.4, 2.8 | 1H | Ar-H |

| 7.61 | m | - | 1H | Ar-H |

| 7.05 | dd | 10.0, 10.0 | 1H | Ar-H |

| 2.64 | d | 5.0 | 3H | -C(=O)CH ₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data sourced from a comprehensive study on fluoro-substituted acetophenone (B1666503) derivatives.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 193.3 (d, J=4.1 Hz) | C =O |

| 159.2 (d, J=254.5 Hz) | C -F |

| 136.2 (d, J=9.2 Hz) | Ar-C H |

| 131.6 (d, J=4.6 Hz) | Ar-C H |

| 126.9 (d, J=12.9 Hz) | Ar-C |

| 116.8 (d, J=24.8 Hz) | Ar-C H |

| 116.1 (d, J=3.1 Hz) | Ar-C -Br |

| 31.4 (d, J=10.1 Hz) | -C H₃ |

Solvent: CDCl₃. Data sourced from a comprehensive study on fluoro-substituted acetophenone derivatives.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI-MS | Positive | 217 | [M+H]⁺ |

This data indicates the protonated molecule, consistent with the compound's molecular weight of 217.04 g/mol .[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

-

Reaction Setup: A solution of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a dry flask under a nitrogen atmosphere.

-

Grignard Reaction: The solution is cooled to 0 °C. A solution of methylmagnesium chloride (3 M in THF, 1.2 equivalents) is added dropwise while maintaining the temperature.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for several hours and monitored for completion by thin-layer chromatography.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is employed to obtain singlets for each carbon environment, unless coupling information is desired.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Electrospray ionization (ESI) mass spectrometry is performed in positive ion mode. The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 1-(5-Bromo-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(5-bromo-2-fluorophenyl)ethanone (CAS No: 198477-89-3). The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. This document consolidates data from safety data sheets (SDS), regulatory guidelines, and chemical supplier information to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical Identification and Physical Properties

This compound is a substituted acetophenone (B1666503) derivative. Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 198477-89-3 | |

| Molecular Formula | C₈H₆BrFO | |

| Molecular Weight | 217.04 g/mol | |

| Appearance | Solid, light yellow solid, or semi-solid | |

| Melting Point | 42 °C | |

| Boiling Point | 251 °C | |

| Flash Point | 106 °C | |

| Density | 1.535 g/cm³ | |

| Water Solubility | Slightly soluble in water | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Experimental Protocols for Safety Evaluation

The hazard classifications are determined through standardized testing protocols. The Organization for Economic Co-operation and Development (OECD) provides guidelines for these tests, which are internationally recognized. While specific experimental data for this compound is not publicly available, the following OECD guidelines represent the methodologies that would be used to assess its safety profile.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal, typically an albino rabbit. The exposure period is four hours. The degree of irritation is scored at specified intervals for up to 14 days to evaluate the reversibility of the effects.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Application: 0.5 g of the solid substance is applied to the test site.

-

Exposure: The test substance is held in contact with the skin for four hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days.

-

Scoring: Lesions are scored based on a standardized scale.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the method for determining the potential of a substance to cause eye irritation or damage.

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (albino rabbit). The untreated eye serves as a control. The eyes are examined at specific intervals to evaluate the extent of any damage.

Methodology:

-

Animal Selection: Healthy adult albino rabbits are used.

-

Application: A specified amount of the test substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for lesions and scored.

-

Reversibility: The observation period can be extended up to 21 days to assess the reversibility of the observed effects.

OECD Test Guideline 402: Acute Dermal Toxicity

This test provides information on the health hazards likely to arise from short-term dermal exposure to a substance.

Principle: The test substance is applied to the skin of a group of experimental animals (typically rats or rabbits) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period.

Methodology:

-

Animal Selection: Healthy young adult rats or rabbits are used.

-

Dose Application: The substance is applied uniformly over a shaved area of skin representing approximately 10% of the body surface area.

-

Exposure: The application site is covered with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Ensure adequate ventilation.

-

Containment and Cleanup: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Workflows and Logical Relationships

The following diagrams illustrate key workflows for the safe handling and assessment of chemical compounds like this compound.

Caption: A typical workflow for assessing the safety of a new chemical compound.

Caption: A standard workflow for the safe handling of a hazardous solid in a laboratory setting.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.

Toxicological Information

The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system. There is no publicly available data on acute oral toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound. The GHS classification is based on the expected properties of a compound with this chemical structure and functional groups.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the environment.

Disclaimer: This document is intended for informational purposes only and does not substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures.

The Rising Therapeutic Potential of 1-(5-Bromo-2-fluorophenyl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, halogenated organic compounds have garnered significant attention due to their unique physicochemical properties that can profoundly influence biological activity. This technical guide delves into the burgeoning field of 1-(5-Bromo-2-fluorophenyl)ethanone derivatives, exploring their synthesis, diverse biological activities, and the underlying mechanisms of action. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to accelerate research and development in this promising area.

Core Synthetic Strategies and Derivatives

This compound serves as a versatile starting scaffold for the synthesis of a wide array of heterocyclic compounds. The primary derivatives explored for their biological potential include chalcones, thiosemicarbazones, and pyrazoles.

Chalcones are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. In this context, this compound reacts with various substituted benzaldehydes to yield a library of chalcone (B49325) derivatives. These α,β-unsaturated ketones are known precursors for flavonoids and exhibit a broad spectrum of biological activities.[1][2][3][4][5]

Thiosemicarbazones are formed through the condensation reaction of a ketone with a thiosemicarbazide (B42300). Derivatives of this compound can be readily prepared, and this class of compounds is well-documented for its potent antimicrobial and anticancer properties.[6][7][8][9]

Pyrazoles , five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized from chalcone precursors by reaction with hydrazine (B178648) hydrate (B1144303). These derivatives are recognized for their diverse pharmacological profiles, including anticancer and anti-inflammatory effects.[10][11][12][13][14]

Biological Activities: A Quantitative Overview

The introduction of the bromo and fluoro substituents on the phenyl ring of the ethanone (B97240) scaffold is anticipated to modulate the lipophilicity, electronic properties, and metabolic stability of the resulting derivatives, thereby influencing their biological activity. While specific data for a comprehensive library of this compound derivatives is an emerging area of research, the following tables summarize representative quantitative data for structurally related chalcone, thiosemicarbazone, and pyrazole (B372694) derivatives, showcasing their therapeutic potential.

Table 1: Anticancer Activity of Representative Chalcone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Chalcone-1 | MGC-803 (Gastric) | 1.54 | 5-Fluorouracil | >10 |

| Chalcone-2 | HCT-116 (Colon) | 1.83 | 5-Fluorouracil | >10 |

| Chalcone-3 | MCF-7 (Breast) | 2.54 | 5-Fluorouracil | >10 |

| Chalcone-4 | A549 (Lung) | 0.026 | Doxorubicin | 0.045 |

| Chalcone-5 | K562 (Leukemia) | 0.021 | ABT-751 | 0.74 |

Data is representative of activities reported for various chalcone derivatives against the specified cell lines and may not be specific to this compound derivatives.[3][4][10]

Table 2: Antimicrobial Activity of Representative Thiosemicarbazone Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| TSC-1 | Escherichia coli | 1.0 | Ciprofloxacin | 0.018 |

| TSC-2 | Staphylococcus aureus | 1.0 | Ciprofloxacin | 0.018 |

| TSC-3 | Klebsiella pneumoniae | 1.0 | - | - |

| TSC-4 | Candida albicans | 1.29 | - | - |

| TSC-5 | Bacillus cereus | 10 | - | - |

MIC (Minimum Inhibitory Concentration) values are indicative of the antimicrobial potential of thiosemicarbazone derivatives from various studies.[6][7][8]

Table 3: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-1 | K562 (Leukemia) | 0.021 | ABT-751 | 0.74 |

| Pyrazole-2 | A549 (Lung) | 0.69 | ABT-751 | 3.6 |

| Pyrazole-3 | MCF-7 (Breast) | 5.8 | Doxorubicin | 4.17 |

| Pyrazole-4 | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 |

IC50 values are representative of activities reported for various pyrazole derivatives against the specified cell lines.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the typical experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Chalcone Derivatives (General Procedure)

To a solution of this compound (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) in ethanol (B145695), an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified period, often several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water to remove excess base, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.[5]

Synthesis of Thiosemicarbazone Derivatives (General Procedure)

A mixture of this compound (1 equivalent) and a selected thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol is refluxed for several hours in the presence of a catalytic amount of an acid (e.g., glacial acetic acid). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone derivative.[7]

Synthesis of Pyrazole Derivatives (General Procedure)

A solution of a chalcone derivative derived from this compound (1 equivalent) and hydrazine hydrate (or a substituted hydrazine) in a solvent such as ethanol or acetic acid is refluxed for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid is collected by filtration, washed with a suitable solvent, and purified by recrystallization to give the desired pyrazole derivative.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment. The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. The presence of bromo and fluoro substituents offers opportunities for fine-tuning the pharmacological properties of these molecules. The summarized data and detailed protocols in this guide are intended to provide a solid foundation for researchers to build upon. Future research should focus on the systematic synthesis and evaluation of a comprehensive library of these derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of next-generation drug candidates based on this versatile chemical scaffold.

References

- 1. Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. air.unimi.it [air.unimi.it]

- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]

- 4. Synthesis, biological evaluation and mechanism study of chalcone analogues as novel anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 6. scilit.com [scilit.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. srrjournals.com [srrjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of 1-(5-Bromo-2-fluorophenyl)ethanone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-(5-Bromo-2-fluorophenyl)ethanone, a halogenated acetophenone (B1666503) derivative, has emerged as a critical and versatile building block in the landscape of medicinal chemistry. Its strategic importance lies in its bifunctional nature, possessing a reactive ketone group and a synthetically malleable carbon-bromine bond on a fluorinated phenyl ring. This unique combination of reactive sites allows for the facile and efficient construction of complex molecular architectures, making it an invaluable precursor for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of high-value pharmaceutical agents, with a focus on its application in the development of treatments for neurodegenerative diseases and its potential in the synthesis of kinase inhibitors for oncology.

Chemical Properties and Reactivity

This compound (CAS No. 198477-89-3) is a solid at room temperature with a molecular weight of 217.04 g/mol .[1] The presence of the fluorine atom at the ortho position to the acetyl group and the bromine atom at the meta position significantly influences the electronic properties and reactivity of the molecule. The carbonyl group is susceptible to a wide range of nucleophilic additions and reductions, while the bromine atom serves as an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This dual reactivity is the cornerstone of its utility in constructing complex drug molecules.

Application in the Synthesis of BACE1 Inhibitors for Alzheimer's Disease

A prominent and well-documented application of this compound is in the synthesis of Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. Inhibition of BACE1 reduces the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.

The synthesis of Verubecestat utilizes this compound as a precursor to the key intermediate, (S)-3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol. This transformation is a critical step that establishes the stereochemistry necessary for the drug's biological activity.

Quantitative Bioactivity Data for Verubecestat

The following table summarizes the in vitro inhibitory activity of Verubecestat against BACE1 and BACE2, as well as its cellular activity in reducing Aβ40 production.

| Target | Parameter | Value (nM) |

| BACE1 | Kᵢ | 2.2 - 7.8 |

| BACE2 | Kᵢ | 0.38 |

| Cellular Aβ40 Production | IC₅₀ | 13 |

| [1][2] |

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

BACE1 plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to produce the neurotoxic Aβ peptides (Aβ40 and Aβ42). Verubecestat, by inhibiting BACE1, blocks the initial step of this pathway, thereby reducing the formation of Aβ peptides.

Experimental Protocols

1. Asymmetric Reduction of this compound to (S)-1-(5-Bromo-2-fluorophenyl)ethanol

This reaction is a crucial first step to establish the required stereocenter. While specific proprietary methods exist, a general approach involves the use of a chiral reducing agent or an enzymatic reduction.

-

Method: Asymmetric enzymatic reduction.

-

Enzyme: A suitable alcohol dehydrogenase (ADH) with anti-Prelog stereopreference.

-

Cofactor Recycling System: Formate (B1220265) dehydrogenase (FDH) and sodium formate for NADPH regeneration.

-

Reaction Medium: A biphasic system of an organic solvent (e.g., n-hexane or n-heptane) and an aqueous buffer (e.g., Tris-HCl buffer, pH 7.0-8.5) to overcome the low aqueous solubility of the ketone.

-

Procedure:

-

To a temperature-controlled reaction vessel, add the Tris-HCl buffer, sodium formate, and NADP⁺.

-

Dissolve the this compound in the organic solvent and add it to the reaction vessel to create the biphasic system.

-

Add the alcohol dehydrogenase and formate dehydrogenase to the aqueous phase.

-

Stir the mixture vigorously at a controlled temperature (e.g., 30-50 °C) to ensure efficient mixing of the two phases.

-

Monitor the reaction progress by chiral HPLC or GC until the starting material is consumed.

-

Upon completion, separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(5-Bromo-2-fluorophenyl)ethanol.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Note: The subsequent steps to convert the chiral alcohol to (S)-3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol involve multiple synthetic transformations that are beyond the scope of this guide but are detailed in the process chemistry literature for Verubecestat.

Potential in the Synthesis of Bioactive Pyrazole (B372694) Derivatives

This compound also serves as a valuable starting material for the synthesis of substituted pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds that form the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of 3-(5-bromo-2-fluorophenyl)-substituted pyrazoles can be achieved through the condensation of this compound with a suitable hydrazine (B178648) derivative, often preceded by the formation of a 1,3-dicarbonyl intermediate. The resulting bromo-substituted pyrazole can then undergo further functionalization, for example, via a Suzuki cross-coupling reaction, to introduce diverse aryl or heteroaryl substituents at the bromine-bearing position. This allows for the exploration of the structure-activity relationship (SAR) and the development of potent and selective inhibitors of various biological targets, such as protein kinases.

Logical Workflow for Pyrazole-Based Kinase Inhibitor Synthesis

Experimental Protocol: Suzuki Coupling of a Bromo-Substituted Pyrazole

This protocol describes a general procedure for the Suzuki cross-coupling of a 3-(5-bromo-2-fluorophenyl)-1H-pyrazole derivative with an arylboronic acid.

-

Reactants:

-

3-(5-Bromo-2-fluorophenyl)-1H-pyrazole (or an N-protected derivative) (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

-

Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or another suitable palladium catalyst (e.g., PdCl₂(dppf)) (1-5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent: A degassed mixture of 1,4-dioxane (B91453) and water (e.g., 4:1)

-

Procedure:

-

To a dry reaction flask, add the 3-(5-bromo-2-fluorophenyl)-1H-pyrazole, arylboronic acid, palladium catalyst, and base.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture with stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

-

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the BACE1 inhibitor Verubecestat highlights its crucial role in the development of therapeutics for neurodegenerative diseases. Furthermore, its potential as a precursor for a wide range of bioactive pyrazole derivatives, including kinase inhibitors, underscores its broader utility in drug discovery. The synthetic accessibility and the reactivity of its functional groups make this compound a key starting material for the efficient construction of complex and medicinally relevant molecules. This guide provides a foundational understanding of its applications and the experimental methodologies that enable its use in the synthesis of next-generation pharmaceuticals.

References

Methodological & Application

Synthesis of 1-(5-Bromo-2-fluorophenyl)ethanone from 4-bromo-1-fluorobenzene: An Application Note and Protocol

Introduction

1-(5-Bromo-2-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted phenyl ring provides a versatile scaffold for further chemical modifications. This application note provides a detailed protocol for the synthesis of this compound via the Friedel-Crafts acylation of 4-bromo-1-fluorobenzene. The described method is robust, scalable, and yields the desired product with high purity. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced onto the aromatic ring of 4-bromo-1-fluorobenzene. The fluorine atom is a moderately activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The regioselectivity of the acylation is primarily governed by the directing effect of the fluorine atom, leading to the desired this compound as the major product.

Reaction Scheme

Caption: Friedel-Crafts acylation of 4-bromo-1-fluorobenzene.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Material | Grade | Supplier |

| 4-Bromo-1-fluorobenzene | ReagentPlus®, 99% | Sigma-Aldrich |

| Acetyl chloride | Anhydrous, 99.8% | Sigma-Aldrich |

| Aluminum chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 2 M solution | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |

| Brine | Saturated solution | In-house |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | ≥99.5% | Sigma-Aldrich |

| Round-bottom flask (250 mL) | - | VWR |

| Addition funnel (100 mL) | - | VWR |

| Magnetic stirrer and stir bar | - | IKA |

| Ice bath | - | In-house |

| Separatory funnel (500 mL) | - | VWR |

| Rotary evaporator | - | Heidolph |

Procedure

A schematic of the experimental workflow is presented below.

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the aluminum chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Add 4-bromo-1-fluorobenzene (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.

-

Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 2 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound as a crystalline solid.

Results and Data Presentation

The reaction typically yields the desired product in good to excellent yields with high purity. The following table summarizes the quantitative data from a representative experiment.

| Parameter | Value |

| Reagents | |

| 4-Bromo-1-fluorobenzene | 10.0 g (57.1 mmol) |

| Acetyl chloride | 5.0 g (63.7 mmol) |

| Aluminum chloride | 9.1 g (68.5 mmol) |

| Dichloromethane | 100 mL |

| Reaction Conditions | |

| Temperature | 0°C to room temp. |

| Reaction Time | 3 hours |

| Product | |

| Isolated Yield | 10.5 g |

| Yield (%) | 85% |

| Melting Point | 48-50 °C |

| Purity (by ¹H NMR) | >98% |

Characterization Data

The structure of the synthesized this compound was confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.85 (dd, J = 8.8, 5.2 Hz, 1H), 7.55 (ddd, J = 8.8, 4.4, 2.6 Hz, 1H), 7.05 (dd, J = 8.8, 2.6 Hz, 1H), 2.60 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 195.8, 160.2 (d, J = 254.5 Hz), 134.8 (d, J = 8.1 Hz), 131.9 (d, J = 3.6 Hz), 127.1 (d, J = 9.1 Hz), 116.8 (d, J = 23.2 Hz), 115.5 (d, J = 2.5 Hz), 29.8.

-

Mass Spectrometry (EI): m/z 216, 218 [M]⁺.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

-

Acetyl chloride is corrosive and a lachrymator. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The Friedel-Crafts acylation of 4-bromo-1-fluorobenzene with acetyl chloride using aluminum chloride as a catalyst is an efficient method for the synthesis of this compound. The protocol described provides a reliable and scalable route to this important pharmaceutical intermediate with good yield and high purity. The detailed experimental procedure and characterization data will be valuable for researchers in the field of organic synthesis and drug development.

Application Notes and Protocols for Suzuki Coupling with 1-(5-Bromo-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to biaryl and substituted aromatic compounds, which are key structural motifs in numerous pharmaceutical agents and functional materials.[1][2] 1-(5-Bromo-2-fluorophenyl)ethanone is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of a diverse array of molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

These application notes provide a detailed protocol for the Suzuki coupling of this compound with various boronic acids, a summary of representative reaction conditions, and a visualization of the experimental workflow and catalytic cycle.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The three key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center.[4]

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The expected yields are based on reactions with structurally similar aryl bromides and serve as a guideline for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (4:1) | 80 | 12 | 75-85 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 18 | 70-80 |

| 5 | N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 65-75 |

Experimental Protocols

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

-

Degassed deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Then, add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation using 1-(5-Bromo-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction